Bis(3,5-dibromosalicyl)fumarate is a bifunctional reagent, meaning it possesses two reactive sites capable of forming covalent bonds. This characteristic allows it to cross-link protein molecules, creating stabilized structures with altered properties. The reagent has been primarily utilized in research to modify hemoglobin, the oxygen-carrying protein found in red blood cells. []
Bis(3,5-dibromosalicyl) fumarate is a synthetic compound known for its role as a potent acylating agent, particularly in the modification of hemoglobin. This compound is characterized by its ability to crosslink hemoglobin molecules, which can enhance their stability and alter their functional properties. The molecular formula for bis(3,5-dibromosalicyl) fumarate is , with a molecular weight of approximately 671.9 Da. Its applications are primarily found in biochemical research, specifically related to blood substitutes and therapeutic agents for sickle cell disease.
Bis(3,5-dibromosalicyl) fumarate is classified under the category of biochemical reagents. It is synthesized from the reaction of fumaric acid derivatives with dibromosalicyl compounds. The compound has been extensively studied in the context of hemoglobin modifications, particularly for its potential use in developing blood substitutes and therapeutic agents that can improve oxygen transport in patients with hemoglobinopathies.
The synthesis of bis(3,5-dibromosalicyl) fumarate typically involves the following steps:
The synthesis often requires careful control of temperature and pH to ensure that the reaction proceeds efficiently without unwanted side products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of bis(3,5-dibromosalicyl) fumarate features two 3,5-dibromosalicyl groups linked by a fumarate moiety. This unique structure allows for effective interaction with hemoglobin, facilitating crosslinking between hemoglobin chains.
Bis(3,5-dibromosalicyl) fumarate primarily participates in crosslinking reactions with hemoglobin. This process can occur in both the oxyhemoglobin and deoxyhemoglobin states.
The crosslinking involves covalent bonding between specific lysine residues on the hemoglobin chains (e.g., Lys 82 on beta chains), which stabilizes the protein structure and alters its oxygen-binding properties. The resulting modified hemoglobins exhibit increased thermal stability compared to unmodified forms .
The mechanism by which bis(3,5-dibromosalicyl) fumarate acts involves:
Studies have shown that crosslinked hemoglobins can maintain functionality while exhibiting increased resistance to denaturation under stress conditions .
Relevant data indicate that bis(3,5-dibromosalicyl) fumarate retains its reactivity over extended periods when stored properly under desiccating conditions .
Bis(3,5-dibromosalicyl) fumarate has several significant applications in scientific research:
BDBSF has the systematic chemical name 3,5-dibromo-2-[(E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid and the condensed molecular formula C₁₈H₈Br₄O₈, yielding a molecular weight of 671.87 Da [5] [8]. The compound features two 3,5-dibromosalicyl moieties connected via an (E)-fumaroyl bridge. This trans configuration (E-isomer) is critical for spatial orientation, allowing simultaneous engagement of lysine residues (e.g., βLys-82) in hemoglobin’s 2,3-diphosphoglycerate (DPG) binding pocket [5] [7]. Key stereochemical attributes include:
Table 1: Structural Parameters of BDBSF
Parameter | Value/Description | Functional Implication |
---|---|---|
Molecular Weight | 671.87 Da | Dictates membrane permeability |
Configuration | (E)-fumaroyl bridge | Optimal cross-linking distance (~16 Å) |
Bromine Substituents | 3,5-positions on salicyl rings | Enhanced hydrophobic binding to Hb β-cleft |
Carboxylic Acid Groups | At 6-positions of salicyl rings | Electrostatic stabilization in DPG site |
While single-crystal X-ray diffraction data for BDBSF remains unreported, empirical analyses reveal its melting point at 225–228°C, consistent with high structural symmetry and intermolecular hydrogen bonding [6] [10]. Spectroscopic characterizations include:
BDBSF belongs to a class of bis-salicyl fumarates designed to overcome limitations of monomeric salicylates (e.g., aspirin) in hemoglobin targeting:
Table 2: BDBSF vs. Key Aspirin Analogues
Compound | Structural Features | Hemoglobin Modification Site | Functional Outcome |
---|---|---|---|
BDBSF | Dibrominated salicyls + (E)-fumarate | βLys-82 (oxy-Hb) | Crosslinks β-chains; inhibits sickling |
Diflunisal derivatives | 2’,4’-difluoro substitution | βLys-82 | Moderate affinity for DPG site |
Bis(3,5-dibromosalicyl)succinate | Dibrominated salicyls + succinyl bridge | αLys-99 (deoxy-Hb) | T-state stabilization; ↑ autoxidation |
Aspirin (acetylsalicylate) | Monoacetyl ester | Surface residues (e.g., βLys-144) | Low reactivity; no crosslinking |
Distinctive attributes of BDBSF include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7